molecular formula C10H5Cl2FN2 B1505385 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine CAS No. 83217-45-2

4,6-Dichloro-2-(3-fluorophenyl)pyrimidine

Cat. No. B1505385
CAS RN: 83217-45-2
M. Wt: 243.06 g/mol
InChI Key: GEGKUAXKLFRWQP-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(3-fluorophenyl)pyrimidine is a chemical compound with the CAS Number: 83217-45-2 . It is used in various chemical reactions and has a molecular weight of 243.07 .


Synthesis Analysis

The synthesis of 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine involves several chemical reactions . A review article on pyrimidines discusses numerous methods for the synthesis of pyrimidines . Another source mentions that 4,6-Dichloropyrimidine was used in the synthesis of N-substituted azacalix pyrimidines .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine can be found in various chemical databases .


Chemical Reactions Analysis

4,6-Dichloro-2-(3-fluorophenyl)pyrimidine participates in various chemical reactions. For instance, it was used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine include a molecular weight of 243.07 . More detailed properties like melting point, boiling point, density, molecular formula, and toxicity information can be found on various chemical databases .

Mechanism of Action

While the specific mechanism of action for 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine is not mentioned in the sources, pyrimidines in general have been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

4,6-Dichloro-2-(3-fluorophenyl)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . More safety information can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines suggest that inhibiting Mnks is expected to become a low-toxic and efficient anti-tumor solution . This provides a potential future direction for the use of 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine and similar compounds.

properties

IUPAC Name

4,6-dichloro-2-(3-fluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2FN2/c11-8-5-9(12)15-10(14-8)6-2-1-3-7(13)4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGKUAXKLFRWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10702326
Record name 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-(3-fluorophenyl)pyrimidine

CAS RN

83217-45-2
Record name 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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